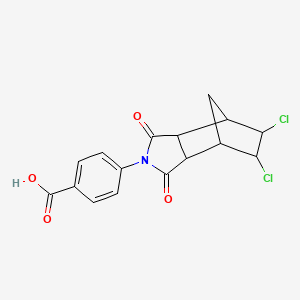
1H-1,7-Naphthyridin-4-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,7-Naphthyridin-4-one;hydrochloride is a chemical compound with the molecular formula C8H7ClN2O and a molecular weight of 182.61. It is a derivative of naphthyridine, a class of heterocyclic compounds .
Synthesis Analysis
The synthesis of naphthyridines, including 1H-1,7-Naphthyridin-4-one;hydrochloride, has been a topic of interest in recent years . Various methods have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of 1H-1,7-Naphthyridin-4-one;hydrochloride consists of a naphthyridine core with a hydrochloride group attached. The naphthyridine core is a bicyclic structure with two nitrogen atoms .Chemical Reactions Analysis
Naphthyridines, including 1H-1,7-Naphthyridin-4-one;hydrochloride, can undergo a variety of chemical reactions. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-1,7-Naphthyridin-4-one;hydrochloride include a molecular weight of 182.61 and a molecular formula of C8H7ClN2O.Scientific Research Applications
- 1H-1,7-Naphthyridin-4-one serves as a biochemical compound used in proteomics studies. Researchers explore its interactions with proteins, enzymatic activities, and potential therapeutic targets .
- Recent studies highlight the synthesis of 1,8-naphthyridines using a water-soluble Ir catalyst . This process involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols to form 1,8-naphthyridine derivatives .
- Researchers have modified the strategy to target triazole conjugates based on 1H-1,7-naphthyridin-4-one. These conjugates allow easy modification at the 8-position of the naphthyridinone ring, enabling further photophysical alterations .
Proteomics Research
Catalysis and Synthesis
Photophysical Modification
Future Directions
The future directions in the research and development of 1H-1,7-Naphthyridin-4-one;hydrochloride and related compounds could involve the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . Additionally, given their diverse biological activities and photochemical properties, these compounds could find wide applicability in medicinal chemistry and materials science .
Mechanism of Action
Target of Action
It’s structurally similar compound, 1,8-naphthyridines, have been found to exhibit diverse biological activities , suggesting that 1H-1,7-Naphthyridin-4-one;hydrochloride may interact with multiple targets.
Mode of Action
Based on the known activities of structurally similar compounds, it can be inferred that the compound likely interacts with its targets to induce a range of biological effects .
Biochemical Pathways
Given the diverse biological activities of structurally similar compounds, it is likely that multiple pathways are affected .
Result of Action
Structurally similar compounds have been found to exhibit diverse biological activities , suggesting that this compound may have a range of molecular and cellular effects.
properties
IUPAC Name |
1H-1,7-naphthyridin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O.ClH/c11-8-2-4-10-7-5-9-3-1-6(7)8;/h1-5H,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHUEGSXJJQXRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=CN=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,7-Naphthyridin-4-one;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399684.png)

![2-chloro-N-cyclopropyl-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide](/img/structure/B2399687.png)
![8-(2-(4-benzylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399688.png)


![N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide](/img/structure/B2399696.png)

![Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate](/img/structure/B2399698.png)
![3-(2-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2399699.png)
![Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B2399701.png)
![Methyl (2-([2,3'-bithiophen]-5-yl)ethyl)carbamate](/img/structure/B2399704.png)